[2,4'-Bipyridine]-3',5-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,4’-Bipyridine]-3’,5-dicarboxylic acid is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of carboxylic acid groups at the 3’ and 5’ positions of the 2,4’-bipyridine structure. It is a colorless solid that is soluble in organic solvents and slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,4’-Bipyridine]-3’,5-dicarboxylic acid can be achieved through various methods. One common approach involves the decarboxylative cross-coupling of pyridine derivatives with aryl bromides. This reaction is typically catalyzed by nickel chloride (NiCl₂·6H₂O) without the need for external ligands . Another method involves the use of platinum and palladium catalysts in a high-pressure reaction with isopropyl acetates .
Industrial Production Methods
Industrial production of [2,4’-Bipyridine]-3’,5-dicarboxylic acid often involves large-scale catalytic processes. These processes are designed to maximize yield and minimize the use of hazardous reagents. The use of homogeneous catalytic systems, such as those involving nickel or palladium, is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
[2,4’-Bipyridine]-3’,5-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, reduced bipyridine derivatives, and various substituted bipyridines .
Wissenschaftliche Forschungsanwendungen
[2,4’-Bipyridine]-3’,5-dicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2,4’-Bipyridine]-3’,5-dicarboxylic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various catalytic and biological effects. The compound can also interact with biological molecules through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but different substitution patterns.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of viologens and coordination polymers.
3,3’-Bipyridine: Less commonly used but still significant in certain catalytic applications.
Uniqueness
[2,4’-Bipyridine]-3’,5-dicarboxylic acid is unique due to its specific substitution pattern, which allows for distinct coordination and reactivity properties compared to other bipyridine isomers. Its carboxylic acid groups provide additional sites for functionalization, making it a versatile compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C12H8N2O4 |
---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
6-(3-carboxypyridin-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)7-1-2-10(14-5-7)8-3-4-13-6-9(8)12(17)18/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
OEONEEUUXCDPQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)O)C2=C(C=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.